molecular formula C48H93NO13 B091782 N-Stearoyl-DL-dihydrolactocerebroside CAS No. 15373-20-3

N-Stearoyl-DL-dihydrolactocerebroside

Cat. No. B091782
CAS RN: 15373-20-3
M. Wt: 892.2 g/mol
InChI Key: PZGGVRFULLAFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Stearoyl-DL-dihydrolactocerebroside is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 892.25 and a molecular formula of C48H93NO13 .


Molecular Structure Analysis

The molecular structure of N-Stearoyl-DL-dihydrolactocerebroside is represented by the formula C48H93NO13 . The SMILES string representation is CCCCCCCCCCCCCCCCCC(=O)NC(COC1OC(CO)C(OC2OC(CO)C(O)C(O)C2O)C(O)C1O)C(O)CCCCCCCCCCCCCCC .


Physical And Chemical Properties Analysis

N-Stearoyl-DL-dihydrolactocerebroside is a solid substance . It should be stored at -20°C .

Scientific Research Applications

  • Liposome Interaction with Cells : N-palmitoyl dihydrolactocerebroside, a synthetic analog of N-Stearoyl-DL-dihydrolactocerebroside, enhances the fusion interaction of neutral multilamellar liposomes with cultured HeLa cells. This suggests a potential application in targeted drug delivery systems (Bussian & Wriston, 1977).

  • Inhibition of Cerebroside Metabolism : Compounds like N-hexylglucosylsphingosine, an analog of glucosylceramide, have been found effective as competitive inhibitors of glucocerebroside β-glucosidase. Such inhibition can be crucial for understanding and potentially treating metabolic disorders related to cerebroside metabolism (Radin & Vunnam, 1981).

  • Role in Lipid Metabolism : Stearoyl-coenzyme A desaturase 1, involved in the synthesis of monounsaturated fatty acids, is essential for regulating lipid metabolism. This enzyme is a key regulator in various tissues and its modulation could influence obesity, insulin resistance, and other metabolic diseases (Flowers & Ntambi, 2008).

  • Cerebroside Galactosidase Research : The study of cerebroside galactosidase in various tissues, including brain, spleen, and kidney, provides insights into the enzymatic processing of cerebrosides. This understanding is crucial for comprehending lysosomal storage diseases (Hajra, Bowen, Kishimoto, & Radin, 1966).

  • Stearoyl-CoA Desaturase and Obesity : Research on stearoyl-CoA desaturase (SCD), an enzyme catalyzing the synthesis of monounsaturated fatty acids, shows its role in body adiposity and metabolism. Inhibition or alteration of SCD1 expression can impact obesity, insulin sensitivity, and lipid oxidation (Ntambi, Miyazaki, Stoehr, Lan, Kendziorski, Yandell, Song, Cohen, Friedman, & Attie, 2002).

  • Therapeutic Target for Metabolic Disorders : SCD1 has been recognized as a novel therapeutic target for metabolic disorders. Its inhibition is a focus in drug discovery programs, highlighting its potential in treating conditions like obesity and diabetes (Zhang, Dales, & Winther, 2014).

  • Molecular Therapeutic Target in Cancer : SCD1 is identified as a novel molecular target in clear cell renal cell carcinoma (ccRCC). Inhibiting SCD1 can decrease tumor cell proliferation and induce apoptosis, suggesting its potential in cancer therapy (von Roemeling, Marlow, Wei, Cooper, Caulfield, Wu, Tan, Tun, & Copland, 2013).

Safety And Hazards

N-Stearoyl-DL-dihydrolactocerebroside is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this substance .

properties

IUPAC Name

N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadecan-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H93NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h36-39,41-48,50-52,54-58H,3-35H2,1-2H3,(H,49,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGGVRFULLAFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H93NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405090
Record name N-Stearoyl-DL-dihydrolactocerebroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

892.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Stearoyl-DL-dihydrolactocerebroside

CAS RN

15373-20-3
Record name N-Stearoyl-DL-dihydrolactocerebroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6
Citations
M Smolarsky - Journal of Immunological Methods, 1980 - Elsevier
A solid-phase radioimmunoassay to determine the binding of antibodies to lipid antigens is described. Polyvinyl chloride microtiter plates were coated with lipid antigens by placing in …
Number of citations: 70 www.sciencedirect.com
U Sommer, H Herscovitz, FK Welty, CE Costello - Journal of lipid research, 2006 - ASBMB
… Although the cerebroside shown here, N-stearoyl-dl-dihydrogalactocerebroside, clearly eluted earlier than the phospholipid standards, N-stearoyl-dl-dihydrolactocerebroside, which is …
Number of citations: 250 www.jlr.org
H Kadowaki, LA Symanski, KE Rys-Sikora… - Journal of Lipid …, 1989 - ASBMB
Six naturally occurring and three synthetic molecular species of lactosylceramide (LacCer) were used to examine the molecular species specificity of CMP-N-acetylneuraminate:…
Number of citations: 7 www.jlr.org
H Kadowaki, MA Grant, LA Williams - Journal of lipid research, 1993 - Elsevier
It has previously been shown that when the molecular species specificity of rat liver Golgi CMP-N-acetylneuraminate:lactosylceramide alpha 2,3-sialyltransferase was determined, using …
Number of citations: 6 www.sciencedirect.com
WC Simon, L Raptis, SC Pang, BM Bennett - Journal of pharmacological …, 1993 - Elsevier
Intracellular delivery of nonpermeant molecules to cultured cells in situ can be problematic. This work is a comparison between two methods of accomplishing this delivery; liposome-…
Number of citations: 12 www.sciencedirect.com
S Goda, T Kobayashi, I Goto - Biochimica et Biophysica Acta (BBA)-Lipids …, 1987 - Elsevier
Enzymatic properties of β-galactosidases with galactosylsphingosine (psychosine) and lactosylsphingosine as the substrates were examined. Although bile salts were stimulatory on …
Number of citations: 20 www.sciencedirect.com

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